molecular formula C9H15N3O2 B1399411 (S)-1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-1H-pyrazol-3-amine CAS No. 1174231-07-2

(S)-1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-1H-pyrazol-3-amine

Cat. No. B1399411
CAS RN: 1174231-07-2
M. Wt: 197.23 g/mol
InChI Key: UJOGKOIBEFPJCN-ZETCQYMHSA-N
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Description

“(S)-1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-1H-pyrazol-3-amine” is a chemical compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The compound also contains a 1,3-dioxolane ring, which is a type of acetal and is considered a protected form of a diol .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,3-dioxolane ring and a pyrazole ring. The 1,3-dioxolane ring is a type of acetal and is considered a protected form of a diol . The pyrazole ring is a type of heterocyclic aromatic organic compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. For example, under acidic conditions, the 1,3-dioxolane ring could be hydrolyzed to yield a diol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the compound is likely to be a solid at room temperature . Its density is approximately 1.0±0.1 g/cm^3 .

Scientific Research Applications

Green Chemistry

Dimethyl Carbonate (DMC) Chemistry: This compound has been utilized in the development of green chemistry applications, particularly in acid-catalysed reactions involving aliphatic alcohols and phenols . It aids in carboxymethylation and methylation processes, offering a more environmentally friendly alternative to traditional reagents.

Industrial Applications

Catalysis: The compound’s role in catalysis, particularly in the methylation of cyclohexanol and phenolic compounds, can be extended to industrial-scale chemical production . Its effectiveness in catalytic loadings makes it valuable for large-scale synthesis.

Biological Studies

Bio-based Solvent Development: Research into bio-based solvents like Dihydrolevoglucosenone (Cyrene) demonstrates the potential for this compound to be used in biological studies due to its similar dipolar aprotic solvent properties . This could lead to its application in various biological assays and reaction mediums.

Environmental Applications

Solvent Selection Guides: The compound contributes to the selection of green solvents for extractions, separations, and reaction chemistry, driven by evolving environmental legislation and attitudes . It’s part of a broader effort to establish safer, more sustainable chemical processes.

Analytical Chemistry

Fluorination and Menschutkin Reactions: In analytical chemistry, the compound could be involved in reactions requiring a dipolar aprotic solvent, such as fluorination and Menschutkin reactions, due to its structural similarity to solvents used in these reactions .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and the conditions under which it is handled. Standard safety precautions for handling chemicals should be followed .

properties

IUPAC Name

1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-9(2)13-6-7(14-9)5-12-4-3-8(10)11-12/h3-4,7H,5-6H2,1-2H3,(H2,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOGKOIBEFPJCN-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CN2C=CC(=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)CN2C=CC(=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80721302
Record name 1-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80721302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-1H-pyrazol-3-amine

CAS RN

1174231-07-2
Record name 1-{[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl}-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80721302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC1(C)OCC(Cn2ccc([N+](=O)[O-])n2)O1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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